
1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide” is a chemical compound . It’s used as a reactant for synthesis of polymer-anchored oxovanadium (IV) complex and α1-Adrenoceptor agonists .
Synthesis Analysis
Imidazole synthesis involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol forms an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .
Molecular Structure Analysis
The molecular structure of “1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide” is represented by the linear formula C4H10BrN3 . The InChI code for this compound is 1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H .
Chemical Reactions Analysis
This compound is a reactant for oxidative aromatization reactions of imidazolines . It’s also used in the synthesis of 1,2,4-trisubstituted 1H-imidazoles .
Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 180.05 .
科学的研究の応用
CO2 Capture
1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is related to compounds that have been explored for applications in CO2 capture. Specifically, the design of ionic liquids incorporating cations with appended amine groups, such as 1-butyl imidazole reacted with 3-bromopropylamine hydrobromide, has shown efficiency in sequestering CO2 as a carbamate salt. These ionic liquids can be recycled, are nonvolatile, and function without water, making them comparable to commercial amine sequestering agents in efficiency (Bates et al., 2002).
Synthesis and Transformations
The synthesis and transformations of 1H-imidazole derivatives have been studied extensively, indicating their utility in creating optically active compounds. For example, new optically active 1H-imidazole 3-oxides with substituted acetate groups have been prepared, which can undergo transformations into 2,3-dihydro-1H-imidazole-2-thione derivatives or optically active 2,3-bis(imidazolyl)propanoates. These compounds have potential applications in medicinal chemistry and as intermediates in organic synthesis (Jasiński et al., 2008).
Enantiopure Imidazolines
A novel procedure for preparing enantiopure 1,4-disubstituted 2-imidazolines from beta-amino alcohols has been reported. This method involves converting amino alcohols into N-hydroxyethylamides, then into N-chloroethylimidoyl chlorides, and finally into imidazolines. This efficient, modular approach allows for the synthesis of a wide variety of enantiopure imidazolines, which are valuable in the development of pharmaceuticals and agrochemicals (Boland et al., 2002).
Diazotransfer Reagents
Imidazole-1-sulfonyl azide hydrochloride has been designed as a new, efficient, and shelf-stable diazotransfer reagent. This reagent is capable of converting primary amines into azides and activated methylene substrates into diazo compounds under mild conditions. Its easy preparation from inexpensive materials, shelf stability, and crystalline nature make it valuable for various applications in organic synthesis, including drug discovery and material science (Goddard-Borger & Stick, 2007).
Corrosion Inhibition
The electrochemical behavior of imidazoline derivatives has been evaluated as corrosion inhibitors for carbon steel in acid media. Studies suggest that these compounds, due to their active sites and interaction with metal surfaces, offer efficient protection against corrosion, making them suitable for applications in industrial processes, especially in the oil and gas industry (Cruz et al., 2004).
Safety and Hazards
特性
IUPAC Name |
1-methyl-4,5-dihydroimidazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWCDQADKQTWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34122-57-1 |
Source


|
| Record name | 2-AMINO-1-METHYL-2-IMIDAZOLINE HYDROBROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

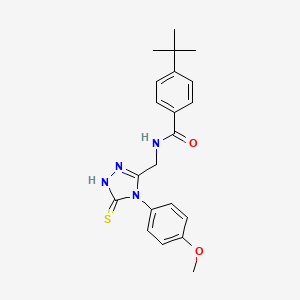

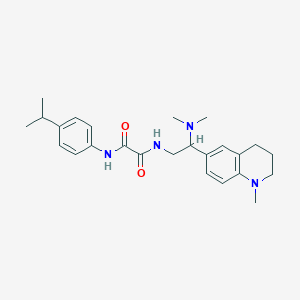
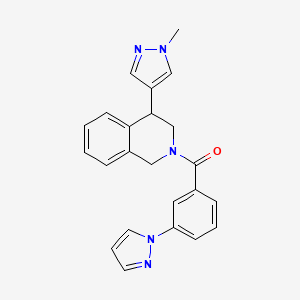
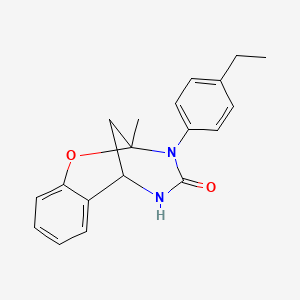
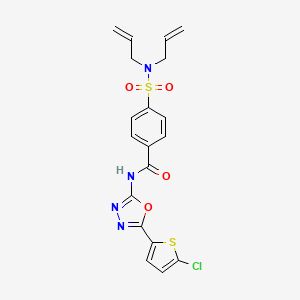
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686094.png)
![Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2686096.png)
![N-[3-chloro-4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2686098.png)
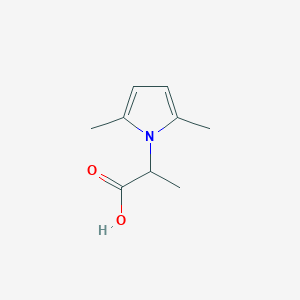
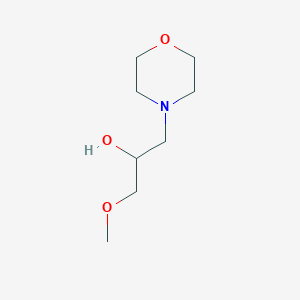
![2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686102.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2686104.png)
